Cas no 2060019-86-3 (2-amino-5-fluoro-2-methylpentan-1-ol)

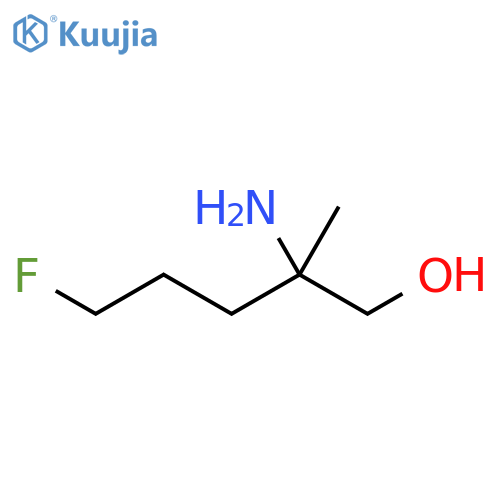

2060019-86-3 structure

商品名:2-amino-5-fluoro-2-methylpentan-1-ol

CAS番号:2060019-86-3

MF:C6H14FNO

メガワット:135.17986536026

MDL:MFCD30477613

CID:5153772

PubChem ID:137702063

2-amino-5-fluoro-2-methylpentan-1-ol 化学的及び物理的性質

名前と識別子

-

- CID 137702063

- 1-Pentanol, 2-amino-5-fluoro-2-methyl-

- 2-amino-5-fluoro-2-methylpentan-1-ol

-

- MDL: MFCD30477613

- インチ: 1S/C6H14FNO/c1-6(8,5-9)3-2-4-7/h9H,2-5,8H2,1H3

- InChIKey: GATPALBAPIPJHL-UHFFFAOYSA-N

- ほほえんだ: C(O)C(N)(C)CCCF

じっけんとくせい

- 密度みつど: 1.006±0.06 g/cm3(Predicted)

- ふってん: 226.9±25.0 °C(Predicted)

- 酸性度係数(pKa): 12.81±0.20(Predicted)

2-amino-5-fluoro-2-methylpentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320187-1.0g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-320187-1g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 1g |

$1057.0 | 2023-09-04 | ||

| Enamine | EN300-320187-10g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 10g |

$4545.0 | 2023-09-04 | ||

| Enamine | EN300-320187-5g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 5g |

$3065.0 | 2023-09-04 | ||

| Enamine | EN300-320187-0.05g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 0.05g |

$888.0 | 2023-09-04 | ||

| Enamine | EN300-320187-2.5g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 2.5g |

$2071.0 | 2023-09-04 | ||

| Enamine | EN300-320187-0.5g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 0.5g |

$1014.0 | 2023-09-04 | ||

| Enamine | EN300-320187-0.25g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 0.25g |

$972.0 | 2023-09-04 | ||

| Enamine | EN300-320187-10.0g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 10.0g |

$4545.0 | 2023-02-24 | ||

| Enamine | EN300-320187-5.0g |

2-amino-5-fluoro-2-methylpentan-1-ol |

2060019-86-3 | 5.0g |

$3065.0 | 2023-02-24 |

2-amino-5-fluoro-2-methylpentan-1-ol 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

2060019-86-3 (2-amino-5-fluoro-2-methylpentan-1-ol) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量